Comparative Antiplaque Potency
In a direct head-to-head in vitro study of five long-chain aliphatic amines, N-Methyltetradecylamine demonstrated intermediate relative inhibitory potency against Streptococcus mutans plaque deposition on stainless steel wires, positioned between dodecylamine (C12) and hexadecylamine (C16) [1]. The study established a clear structure-activity relationship (SAR) where potency is a function of chain length and amine substitution.
| Evidence Dimension | Relative inhibitory potency against S. mutans plaque formation in vitro |
|---|---|
| Target Compound Data | Intermediate potency (relative ranking provided, precise IC50 values not reported in abstract) |
| Comparator Or Baseline | Dodecylamine (lower potency), Hexadecylamine (higher potency), N-Ethyldodecylamine, Octylamine |
| Quantified Difference | Relative potency rank order (from lowest to highest): Octylamine < Dodecylamine < N-Ethyldodecylamine < N-Methyltetradecylamine < Hexadecylamine. |
| Conditions | In vitro assay using stainless steel wires as a substrate for S. mutans plaque deposition. |
Why This Matters
This demonstrates that N-Methyltetradecylamine possesses a specific, chain-length-dependent bioactivity profile, making it the preferred choice for antiplaque applications where the potency of hexadecylamine may be excessive (e.g., cytotoxicity) and that of dodecylamine is insufficient.
- [1] Bass, G. E., Dillingham, E. O., & Powers, L. J. (1975). Quantitative studies of in vitro inhibition of Streptococcus mutans plaque formation by organic amines. Journal of Dental Research, 54(5), 968-971. View Source
